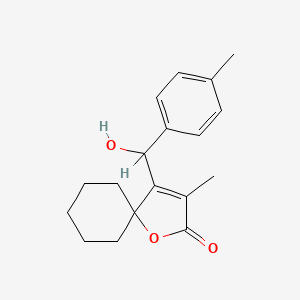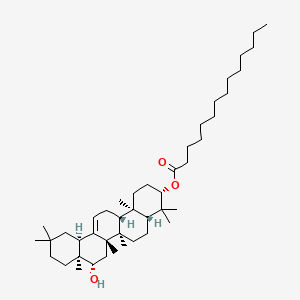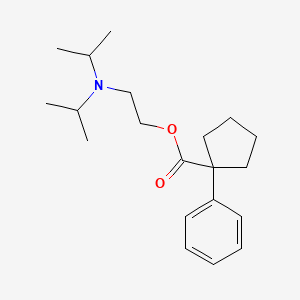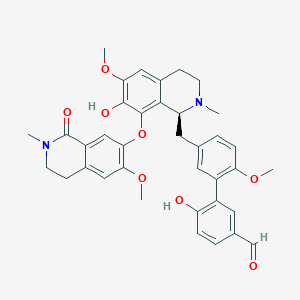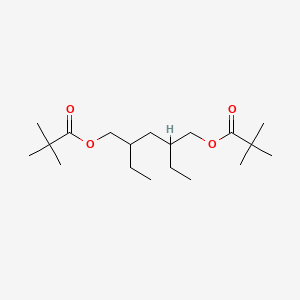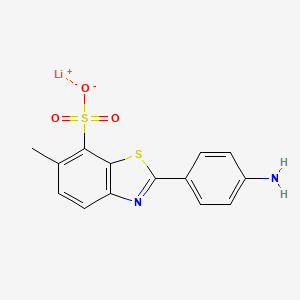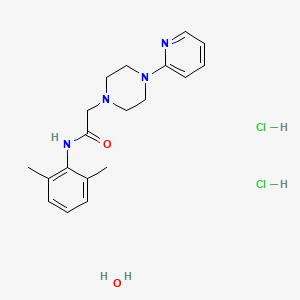
cis-(+-)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole is a complex organic compound with a unique structure that includes an indole ring, a morpholine ring, and a methylthio group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole typically involves multi-step organic reactions. The process often starts with the preparation of the indole ring, followed by the introduction of the morpholine ring and the methylthio group. Specific reagents and catalysts are used to facilitate these reactions, and the conditions must be carefully controlled to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield and efficiency, with considerations for cost, safety, and environmental impact. Industrial methods might also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the indole or morpholine rings.
Substitution: Functional groups on the indole or morpholine rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or morpholine rings.
Wissenschaftliche Forschungsanwendungen
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives and morpholine-containing molecules. Examples include:
- 4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole
- 4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole derivatives
Uniqueness
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
113829-56-4 |
|---|---|
Molekularformel |
C19H24N2O5S |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;(2R,6R)-2-(1H-indol-4-yl)-4-methyl-6-(methylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C15H20N2OS.C4H4O4/c1-17-8-11(10-19-2)18-15(9-17)13-4-3-5-14-12(13)6-7-16-14;5-3(6)1-2-4(7)8/h3-7,11,15-16H,8-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,15+;/m1./s1 |
InChI-Schlüssel |
IJYFWGCJNJUZQY-CSEITFAYSA-N |
Isomerische SMILES |
CN1C[C@@H](O[C@@H](C1)C2=C3C=CNC3=CC=C2)CSC.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CC(OC(C1)C2=C3C=CNC3=CC=C2)CSC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


